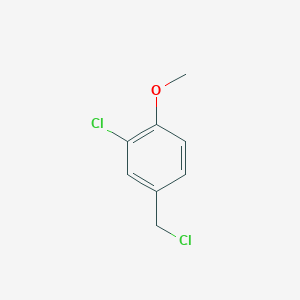

2-氯-4-(氯甲基)-1-甲氧基苯

货号 B083485

CAS 编号:

13719-57-8

分子量: 191.05 g/mol

InChI 键: JAXSPAXDDROBLQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

2-Chloro-4-(chloromethyl)-1-methoxybenzene, also known as 2-chloro-p-anisaldehyde, is an organic compound that has been studied for its various applications in scientific research. It is a colorless, water-soluble solid and is often used in the synthesis of other compounds. The compound is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

科学研究应用

- Field : Agrochemical and Pharmaceutical Industries

- Summary : Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using similar compounds, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions and procedures .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Field : Antimicrobial and Anticancer Drug Research

- Summary : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which can be synthesized using similar compounds, have been studied for their pharmacological activities .

- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results : Some of the synthesized compounds showed promising antimicrobial activity . Some compounds were also found to be active against breast cancer cell line .

Synthesis and Application of Trifluoromethylpyridines

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Field : Chemical Synthesis

- Summary : 2-Chloro-4-(chloromethyl)thiazole is a chemical compound that can be synthesized for various applications .

- Methods : The synthesis of this compound involves various chemical reactions .

- Results : This compound is available for purchase, indicating its use in various chemical reactions .

- Field : Chemical Synthesis

- Summary : 2-Chloro-4-(chloromethyl)pyridine is another chemical compound that can be synthesized for various applications .

- Methods : The synthesis of this compound also involves various chemical reactions .

- Results : This compound is available for purchase, indicating its use in various chemical reactions .

Synthesis of 2-Chloro-4-(chloromethyl)thiazole

Synthesis of 2-Chloro-4-(chloromethyl)pyridine

- Field : Optoelectronics, Photonics, Nonlinear Optical, and Laser Technology

- Summary : The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

- Methods : The synthesis of this compound involves various chemical reactions . The grown 4Cl2NA was monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis .

- Results : The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

- Field : Chemical Synthesis

- Summary : 2-Chloro-4-(chloromethyl)pyridine is another chemical compound that can be synthesized for various applications .

- Methods : The synthesis of this compound also involves various chemical reactions .

- Results : This compound is available for purchase, indicating its use in various chemical reactions .

Synthesis of 4-Chloro-2-Nitroaniline Nonlinear Optical Single Crystals

Synthesis of 2-Chloro-4-(chloromethyl)pyridine

属性

IUPAC Name |

2-chloro-4-(chloromethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXSPAXDDROBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457216 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(chloromethyl)-1-methoxybenzene | |

CAS RN |

13719-57-8 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-methoxybenzyl alcohol (1.1 g, 6 mmol) in tetrahydrofuran (5 mL) were added under ice-cooling triethylamine (1.67 mL, 12 mmol) and methanesulfonyl chloride (0.51 ml, 6 mmol) and the mixture was stirred at room temperature for 18 h. The solvent was evaporated under reduced pressure and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (700 mg, 61%).

Name

Yield

61%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)